molecular formula C14H20BrNO3S B346262 1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine CAS No. 426217-65-4

1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B346262
CAS No.: 426217-65-4
M. Wt: 362.28g/mol
InChI Key: NSFJCPKVZDTDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound with the molecular formula C14H20BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and 3,5-dimethylpiperidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

    Procedure: The 5-bromo-2-methoxybenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpiperidine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 1-(5-substituted-2-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine: Lacks the dimethyl substitution on the piperidine ring.

    5-Bromo-2-methoxybenzenesulfonyl chloride: Precursor in the synthesis of the target compound.

    1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is unique due to the presence of both the sulfonyl and dimethylpiperidine groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

426217-65-4

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.28g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C14H20BrNO3S/c1-10-6-11(2)9-16(8-10)20(17,18)14-7-12(15)4-5-13(14)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3

InChI Key

NSFJCPKVZDTDOK-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C

Origin of Product

United States

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